molecular formula C9H10BrClO B3057355 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene CAS No. 796098-78-7

1-(2-Bromoethoxy)-2-chloro-4-methylbenzene

Cat. No.: B3057355
CAS No.: 796098-78-7
M. Wt: 249.53 g/mol
InChI Key: SHPHWNDJPSTHTL-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-chloro-4-methylbenzene is an organic compound with the molecular formula C9H10BrClO. It is a derivative of benzene, where the benzene ring is substituted with a bromoethoxy group, a chlorine atom, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethoxy)-2-chloro-4-methylbenzene can be synthesized through the Williamson Ether Synthesis. This method involves the reaction of a phenol derivative with an alkyl halide in the presence of a strong base. For instance, 2-chloro-4-methylphenol can be reacted with 2-bromoethanol in the presence of sodium hydride (NaH) or potassium hydride (KH) to form the desired ether .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethoxy)-2-chloro-4-methylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromoethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromoethoxy group can be reduced to form ethoxy derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium or potassium alkoxides in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of ethers, amines, or thioethers.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of ethoxy derivatives.

Scientific Research Applications

1-(2-Bromoethoxy)-2-chloro-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene involves its interaction with various molecular targets. The bromoethoxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The chlorine atom and methyl group can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

1-(2-Bromoethoxy)-2-chloro-4-methylbenzene can be compared with similar compounds such as:

    1-(2-Bromoethoxy)-2-methoxybenzene: Similar structure but with a methoxy group instead of a chlorine atom.

    1-(2-Bromoethoxy)-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a chlorine atom.

    1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with a different substitution pattern on the benzene ring.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry .

Properties

IUPAC Name

1-(2-bromoethoxy)-2-chloro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-7-2-3-9(8(11)6-7)12-5-4-10/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPHWNDJPSTHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651060
Record name 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796098-78-7
Record name 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-methylphenol (500 mg, 3.62 mmol) in acetonitrile (20 mL) was added 1,2-dibromoethane (3.29 g, 17.53 mmol) followed by cesium carbonate (2.28 g, 7.01 mmol). The resulting mixture was heated at 85° C. for 48 h, then cooled to rt. The solution was filtered through a Celite® pad. The Celite® was washed with acetone and the combined eluents were concentrated under reduced pressure to give the title compound as a white solid (697 mg, 76%). GC/MS (EI) m/z 248 (M)+, RT 7.33 min.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
2.28 g
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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